2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol
Description
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O/c1-9(2,5-17)16-8-7(11)3-6(4-15-8)10(12,13)14/h3-4,17H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZKASMIWYNZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Pyridine Intermediate: 2-Amino-3-chloro-5-trifluoromethylpyridine
This intermediate is crucial as it contains the 3-chloro-5-(trifluoromethyl)-2-pyridinyl amino fragment required in the target compound.
Method A: Halogen Exchange and Amination
- Starting from 2-halogeno-trifluoromethyl-halogenopyridine, reaction with aqueous ammonia under pressure (2 to 30 atm) and elevated temperature (50–180 °C, preferably 100–150 °C) in a closed vessel leads to substitution of the halogen at the 2-position by an amino group.
- Ammonia concentration is typically 20–40%.
- Reaction times vary but generally complete within hours.
- The reaction can also substitute halogens at the 6-position if present.
- The product is isolated by extraction from the aqueous phase.
Method B: Catalytic Hydrogenation
- Using 2-cyano-3-chloro-5-trifluoromethylpyridine as a substrate, catalytic hydrogenation in acetic acid solvent with Raney nickel catalyst at 50–120 °C and low pressure (0.02–0.3 MPa) converts the cyano group to an aminomethyl group.
- Catalyst loading is 5–20% of substrate weight.
- Post-reaction involves filtering off catalyst, concentration, dilution with a second solvent (e.g., toluene, xylene, hexane), crystallization, and filtration to obtain 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
Table 1: Conditions for Synthesis of 2-Amino-3-chloro-5-trifluoromethylpyridine
| Parameter | Method A (Amination) | Method B (Catalytic Hydrogenation) |
|---|---|---|
| Starting Material | 2-halogeno-trifluoromethyl-halogenopyridine | 2-cyano-3-chloro-5-trifluoromethylpyridine |
| Reagent | Aqueous ammonia (20–40%) | Raney nickel catalyst, Acetic acid solvent |
| Temperature | 50–180 °C (preferably 100–150 °C) | 50–120 °C |
| Pressure | 2–30 atm | 0.02–0.3 MPa (low pressure) |
| Catalyst Loading | None | 5–20% (w/w) Raney nickel |
| Reaction Time | Several hours | Variable, until complete |
| Post-treatment | Extraction from aqueous phase | Filtration, concentration, crystallization |
| Yield and Purity | High, with low dechlorination | High, catalyst reusable 10–13 times |
Preparation of 2,3-Dichloro-5-trifluoromethylpyridine Intermediate
This intermediate is a key precursor for introducing the chloro substituent pattern on the pyridine ring.
- The synthesis starts from 1-nitro-2-trifluoromethylpropene, obtained by condensing 1,1,1-trifluoroacetone with nitromethane under alkaline conditions.
- Subsequent condensation with oxalic acid diester under alkali, followed by reduction-cyclization and acidification in the presence of a catalyst, yields 2,3-dihydroxy-5-trifluoromethylpyridine.
- Chlorination of this compound with chlorinating agents produces 2,3-dichloro-5-trifluoromethylpyridine.
- This method avoids high temperature chlorination and fluorination, uses cheap and readily available raw materials, and is suitable for industrial scale due to high selectivity, yield, and purity.
While explicit detailed synthetic steps for the final coupling to the 2-methyl-1-propanol moiety are not directly disclosed in the referenced patents, standard organic synthesis principles and analogous literature suggest:
- The amino group on the 2-amino-3-chloro-5-trifluoromethylpyridine intermediate undergoes nucleophilic substitution or condensation with a suitable 2-methyl-1-propanol derivative bearing an electrophilic leaving group (e.g., halide or tosylate).
- Reaction conditions typically involve base catalysis or acid catalysis depending on the protecting groups and solvent system.
- Purification is achieved by crystallization or chromatographic methods to isolate the target compound with high purity.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | 2-Amino-3-chloro-5-trifluoromethylpyridine | Aqueous ammonia (20–40%), 50–150 °C, 2–30 atm or Raney Ni, AcOH, 50–120 °C, low pressure | Amination or catalytic hydrogenation routes |
| 2 | 2,3-Dichloro-5-trifluoromethylpyridine | 1-nitro-2-trifluoromethylpropene, oxalic acid diester, chlorinating agents | Multi-step condensation, cyclization, chlorination |
| 3 | 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol | Amino intermediate + 2-methyl-1-propanol derivative under nucleophilic substitution conditions | Final coupling step, purification required |
Research Findings and Industrial Relevance
- The described methods emphasize cost-effectiveness, environmental safety, and scalability.
- Use of Raney nickel catalyst allows for mild conditions and catalyst reuse, reducing costs.
- Avoidance of harsh chlorination and fluorination conditions improves safety and selectivity.
- The multi-step synthesis leverages readily available starting materials such as trifluoroacetone and nitromethane.
- The intermediates produced have high purity, enabling efficient downstream reactions to the final product.
- These methods have been patented and are suitable for industrial production of the target compound, which is valuable as an intermediate for agrochemicals and pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its ability to interact with specific biological targets. Preliminary studies suggest that it may possess:
- Antimicrobial Activity : Initial research indicates that the compound can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Properties : The structural characteristics of this compound may allow it to modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.
Enzyme Inhibition Studies
Research indicates that 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol may inhibit specific enzymes involved in metabolic pathways. Understanding its mechanism of action can lead to the development of new inhibitors for therapeutic use.
Agrochemical Applications
Due to its unique chemical properties, this compound has potential applications in agrochemicals:
- Pesticide Development : The compound's ability to affect biological systems may be harnessed for creating novel pesticides that target specific pests while minimizing environmental impact.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results indicated that the compound could inhibit bacterial growth at low concentrations, suggesting its potential as an antibiotic.
Case Study 2: Anti-inflammatory Mechanism
Research involving cellular assays showed that the compound reduced pro-inflammatory cytokine production in vitro. This study highlights its potential application in developing anti-inflammatory drugs targeting chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The electron-withdrawing nature of the trifluoromethyl group can enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol
- Molecular Formula : C₉H₁₀ClF₃N₂O
- Molecular Weight : 254.64 g/mol
- CAS Registry Number : 1040006-07-2
Structural Features: The compound features a pyridine ring substituted with chloro (-Cl) and trifluoromethyl (-CF₃) groups at positions 3 and 5, respectively. A secondary amino (-NH-) group links the pyridine to a 2-methyl-1-propanol moiety. The methyl group at the β-position of the propanol chain introduces steric bulk, which may influence solubility, reactivity, and biological interactions.
Its trifluoromethyl and chloro substituents are common in bioactive molecules due to their metabolic stability and lipophilicity .
Comparison with Structural Analogs
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-propanol
- Key Differences: Propanol Substitution: The analog lacks the 2-methyl group on the propanol chain, resulting in reduced steric hindrance . Molecular Weight: 254.64 g/mol (target) vs. 254.64 g/mol (analog) (identical due to same substituents on pyridine). Synthesis: Both likely involve nucleophilic substitution between a pyridine derivative and an amino alcohol, but the methyl group in the target compound may require protection/deprotection strategies .
Haloxyfop Methyl Ester
- Structure: Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate .
- Key Differences: Functional Groups: Haloxyfop has a pyridinyloxy (ether) linkage and ester group instead of an amino-propanol moiety. Application: Herbicide (ACCase inhibitor) . Molecular Weight: ~375.7 g/mol (higher due to phenoxy and ester groups).
Fluazifop-butyl
- Structure: Butyl 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate .
- Key Differences :
Pharmacological and Agrochemical Relevance
Role of Substituents
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- 2-Methyl Propanol: Introduces steric effects that may reduce off-target interactions compared to non-methylated analogs .
Data Table: Comparative Analysis
Research Findings and Implications
- Agrochemical Potential: The target compound’s structural similarity to ACCase inhibitors (e.g., haloxyfop) suggests herbicidal activity, but its amino-propanol group may confer unique selectivity .
- Stability: The trifluoromethyl group likely enhances environmental persistence compared to non-halogenated analogs .
- Synthetic Challenges : The 2-methyl group may complicate synthesis due to steric hindrance during nucleophilic substitution, requiring optimized conditions (e.g., polar aprotic solvents) .
Biological Activity
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol (CAS: 1157109-01-7) is a synthetic organic compound notable for its diverse biological activities. The compound features a pyridine ring with chloro and trifluoromethyl substitutions, which significantly influence its chemical behavior and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Pyridine Ring : A heterocyclic aromatic ring that enhances lipophilicity.
- Chloro Group : Contributes to electrophilic reactivity.
- Trifluoromethyl Group : Imparts unique electronic properties, enhancing binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : It has been shown to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to neurotransmission and inflammation .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
- Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth, making it a candidate for antifungal therapies.
- Cytotoxic Effects : Preliminary studies indicate cytotoxicity against certain cancer cell lines, warranting further investigation into its anticancer potential.
Comparative Studies
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Pyridine ring with chloro and trifluoromethyl groups | Moderate antibacterial activity | Less potent than the target compound |
| 3-Chloro-5-(trifluoromethyl)aniline | Aniline derivative with similar substitutions | Antimicrobial properties | Lacks the alcohol functional group |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Similar pyridine structure | Limited cytotoxicity reported | Potential precursor for synthesis |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Antimicrobial Research :
- Cancer Research :
- Neuropharmacology :
Q & A
Q. What synthetic strategies are optimal for preparing 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol, and how can reaction yields be improved?
Answer :
- Nucleophilic Substitution : React 3-chloro-5-(trifluoromethyl)-2-aminopyridine with 2-methyl-1,2-propanediol under basic conditions (e.g., NaH or K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC .
- Yield Optimization : Use catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance solubility of the pyridinylamine in polar aprotic solvents. Evidence from analogous trifluoromethyl-pyridine syntheses suggests yields ≥75% are achievable with strict temperature control (60–80°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures improves purity (>98% by NMR).
Q. What analytical methods are recommended for characterizing this compound’s purity and structural integrity?
Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30). Retention time and peak symmetry help assess purity (target: >95%) .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃. Key signals:
- Mass Spectrometry : ESI-MS (positive ion mode) to confirm molecular ion [M+H]⁺ at m/z 299.1 (calculated).
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
Answer :
- Lipophilicity : The -CF₃ group increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability : Trifluoromethyl groups resist oxidative degradation, as shown in related pyridine derivatives (t₁/₂ > 6h in microsomal assays) .
- Solubility : Aqueous solubility decreases (<1 mg/mL in PBS), necessitating co-solvents (e.g., DMSO) for biological assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases or receptors)?
Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. The pyridine nitrogen and -NH group are critical hydrogen bond donors, as seen in structurally related agrochemicals .
- MD Simulations : Perform 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. The trifluoromethyl group may induce hydrophobic interactions with residues like Leu123 or Phe156 .
- QSAR : Develop models using descriptors like polar surface area and H-bond donors to correlate structure with bioactivity .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?
Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays). Contradictions in IC₅₀ often arise from differences in intracellular ATP levels .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxidative cleavage of the propanol chain) that may interfere with activity .
- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
Q. How does steric hindrance from the 2-methyl group impact regioselectivity in further derivatization?
Answer :
- Electrophilic Aromatic Substitution : The 2-methyl group directs reactions to the 4-position of the pyridine ring. For example, bromination with NBS yields 4-bromo derivatives selectively (>90% by GC-MS) .
- Nucleophilic Additions : Steric effects reduce reactivity at the propanol -OH group. Tosylation (TsCl, pyridine) requires extended reaction times (24h vs. 12h for unhindered analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
